Lithium dodecyl sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Lithium dodecyl sulfate (LDS), also known as sulfuric acid, monododecyl ester, lithium salt, is a synthetic anionic surfactant commonly used in scientific research. Its synthesis typically involves the reaction of dodecyl alcohol (dodecanol) with sulfuric acid, followed by neutralization with lithium hydroxide.

Researchers often characterize LDS using various techniques, including:

- Fourier Transform Infrared Spectroscopy (FTIR): This technique helps identify the functional groups present in the molecule, confirming its structure.

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed information about the molecule's structure and the environment of its individual atoms.

- Mass spectrometry: This technique helps determine the molecular weight and identify potential impurities in the sample.

Applications in Cell and Molecular Biology:

LDS finds numerous applications in cell and molecular biology research due to its amphiphilic nature, meaning it has both water-soluble (hydrophilic) and water-insoluble (hydrophobic) regions. Some notable applications include:

- Cell Lysis: LDS can disrupt cell membranes, releasing cellular contents for further analysis in techniques like protein extraction and enzyme assays.

- Protein Solubilization: LDS can help solubilize certain proteins, making them amenable to further purification and characterization.

- Electrophoresis: LDS is commonly used in gel electrophoresis techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) to separate proteins based on their size and charge.

Applications in Nanotechnology:

LDS also plays a role in various nanotechnology applications, including:

- Synthesis of Nanoparticles: LDS can act as a stabilizing agent, preventing nanoparticles from aggregating during synthesis and facilitating their dispersion in aqueous solutions.

- Micellar Systems: LDS can form micelles, which are self-assembled structures with a hydrophobic core and a hydrophilic shell. These micelles can be used to encapsulate and deliver drugs or other molecules.

Lithium dodecyl sulfate is an organic compound with the molecular formula and a CAS number of 2044-56-6. It appears as a fine white powder or crystalline flakes and is soluble in water, making it a versatile compound in various applications. As an anionic surfactant, it possesses a negatively charged sulfate group, which allows it to interact effectively with positively charged molecules. Its unique structure includes a long hydrophobic hydrocarbon chain, which contributes to its surfactant properties and ability to form micelles in solution .

- Hydrolysis: In aqueous solutions, lithium dodecyl sulfate may undergo hydrolysis, resulting in the formation of lauryl alcohol and sulfuric acid .

- Formation of Micelles: At concentrations above its critical micelle concentration, lithium dodecyl sulfate forms micelles, which encapsulate hydrophobic substances, facilitating their solubilization .

- Interaction with Proteins: It can denature proteins by disrupting hydrophobic interactions, making it useful in biochemical applications such as electrophoresis .

Lithium dodecyl sulfate exhibits notable biological activity, particularly in molecular biology:

- Nucleic Acid Isolation: It is effective in isolating nucleic acids from cellular components by disrupting protein-lipid interactions that normally protect nucleic acids within cells. This property is crucial for applications in genetic research and diagnostics .

- Nuclease Inhibition: The compound has been shown to inhibit nucleases, enzymes that degrade nucleic acids, thereby preserving the integrity of DNA and RNA during isolation processes .

- Cell Membrane Interaction: Its surfactant properties allow it to interact with cell membranes, facilitating the release of intracellular contents for various analytical techniques .

Lithium dodecyl sulfate can be synthesized through several methods:

- Direct Sulfation: The most common method involves the sulfation of lauryl alcohol using sulfuric acid. This reaction yields lithium dodecyl sulfate after neutralization with lithium hydroxide or lithium carbonate .

- Neutralization Reaction: Another approach is to react sodium dodecyl sulfate with lithium chloride or lithium bromide, leading to the formation of lithium dodecyl sulfate through ion exchange .

Lithium dodecyl sulfate finds extensive use across various fields:

- Biochemistry: It is widely used as a detergent in protein analysis and nucleic acid isolation techniques such as agarose gel electrophoresis .

- Nanotechnology: The compound serves as a surfactant in the synthesis of nanomaterials, helping to stabilize colloidal dispersions .

- Cosmetics and Personal Care: Due to its emulsifying properties, it is also utilized in formulations for shampoos and skin care products .

- Analytical Chemistry: It is employed in chromatography and other analytical techniques for separating biomolecules .

Studies on the interactions of lithium dodecyl sulfate reveal its effectiveness as a surfactant and its role in biochemical applications:

- Protein Denaturation Studies: Research has shown that lithium dodecyl sulfate can effectively denature proteins by disrupting their tertiary structures due to hydrophobic interactions with the long hydrocarbon chain .

- Electrophoretic Mobility: Its influence on the mobility of nucleic acids during electrophoresis has been extensively documented, highlighting its utility in molecular biology protocols .

Lithium dodecyl sulfate shares similarities with other surfactants but has unique properties that distinguish it:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| Sodium dodecyl sulfate | C12H25NaO4S | More commonly used; higher solubility than lithium salt |

| Potassium dodecyl sulfate | C12H25KO4S | Similar properties; used where potassium ions are preferred |

| Cetyltrimethylammonium bromide | C19H42BrN | Quaternary ammonium salt; different charge characteristics |

| Dodecylbenzene sulfonic acid | C18H30O3S | Stronger acidity; used in industrial applications |

Lithium dodecyl sulfate's unique combination of solubility and ability to inhibit nucleases makes it particularly valuable for biochemical research and applications involving nucleic acids .

Molecular Structure and Formula

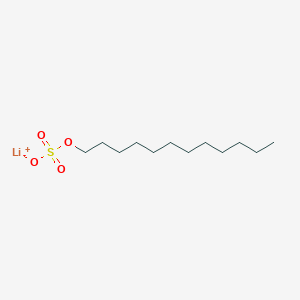

Lithium dodecyl sulfate is an anionic surfactant compound with the molecular formula C₁₂H₂₅LiO₄S [1] [2] [3]. The compound is systematically named as lithium(1+) dodecyl sulfate according to International Union of Pure and Applied Chemistry nomenclature [7] [13]. The Chemical Abstracts Service registry number for this compound is 2044-56-6 [1] [2] [4].

The molecular structure consists of a twelve-carbon alkyl chain (dodecyl group) attached to a sulfate ester moiety, with the lithium cation serving as the counterion [18]. The structural configuration features a long hydrophobic dodecyl (C₁₂) hydrocarbon chain connected to a hydrophilic sulfate group, which is counterbalanced by a lithium ion [8] [18]. This amphiphilic structure enables the compound to interact with both hydrophobic and hydrophilic substances, reducing surface tension and facilitating micelle formation [18].

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: [Li+].CCCCCCCCCCCCOS([O-])(=O)=O [2] [7]. The International Chemical Identifier key for lithium dodecyl sulfate is YFVGRULMIQXYNE-UHFFFAOYSA-M [2] [7] [13]. The compound belongs to the broader class of alkyl sulfates and serves as the lithium salt of sulfuric acid monododecyl ester [1] [6].

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₅LiO₄S [1] [2] |

| Chemical Abstracts Service Number | 2044-56-6 [1] [2] |

| Molecular Weight | 272.33 g/mol [1] [2] [5] |

| International Union of Pure and Applied Chemistry Name | lithium(1+) dodecyl sulfate [7] [13] |

| Simplified Molecular Input Line Entry System | [Li+].CCCCCCCCCCCCOS([O-])(=O)=O [2] [7] |

| International Chemical Identifier Key | YFVGRULMIQXYNE-UHFFFAOYSA-M [2] [7] |

Physical Properties

Crystalline Characteristics

Lithium dodecyl sulfate typically appears as white to off-white crystalline powder or flakes at room temperature [7] [9] [14]. The compound exhibits a shiny crystalline appearance, often described as glistening crystalline flakes or powder [9] [13] [32]. The crystalline form is reported to be white crystals or powder with a mass-like appearance [5] [6].

The compound maintains its crystalline structure under standard storage conditions and demonstrates stability when stored in an inert atmosphere at room temperature [9]. The crystalline characteristics contribute to the compound's handling properties and its performance as a surfactant in various applications [5] [9].

Solubility Parameters

Lithium dodecyl sulfate demonstrates excellent water solubility characteristics [5] [7] [9]. The compound exhibits a water solubility of approximately 27.2 grams per liter at 20°C [7]. Alternative measurements indicate solubility values of 0.7 grams per 10 milliliters of water, which corresponds to approximately 70 grams per liter [5]. The solubility in water at 20°C has also been reported as 350 grams per liter, indicating high aqueous solubility [27].

The compound forms clear, colorless solutions when dissolved in water at concentrations of 0.1 molar at 20°C [9]. The pH of aqueous solutions varies depending on concentration, with a 0.25 molar solution at 25°C exhibiting a pH range of 5.0 to 10.5 [5] [9]. The excellent water solubility makes lithium dodecyl sulfate particularly useful in aqueous-based applications where high solubility is required [5].

| Solubility Parameter | Value | Conditions |

|---|---|---|

| Water Solubility | 27.2 g/L [7] | 20°C |

| Alternative Water Solubility | 70 g/L [5] | Standard conditions |

| Maximum Water Solubility | 350 g/L [27] | 20°C |

| Solution Appearance | Clear, colorless [9] | 0.1 M at 20°C |

| pH Range | 5.0-10.5 [5] [9] | 0.25 M at 25°C |

Melting and Boiling Points

The thermal properties of lithium dodecyl sulfate have been characterized through various analytical methods [9] [27]. The melting point of the compound ranges from 100°C to 123°C according to European Chemicals Agency data [27]. The boiling point is reported as 199°C at standard atmospheric pressure (101,325 Pascal) [9] [27].

Thermal decomposition of lithium dodecyl sulfate begins at approximately 165°C [27]. The compound demonstrates thermal stability up to this decomposition temperature, above which degradation occurs [27]. The autoignition temperature has been determined to be 366°C [27].

| Thermal Property | Temperature | Conditions |

|---|---|---|

| Melting Point Range | 100-123°C [27] | Standard pressure |

| Boiling Point | 199°C [9] [27] | 101,325 Pa |

| Decomposition Temperature | 165°C [27] | Onset temperature |

| Autoignition Temperature | 366°C [27] | Standard conditions |

Density and Molecular Weight

The molecular weight of lithium dodecyl sulfate is consistently reported as 272.33 grams per mole across multiple sources [1] [2] [5] [7] [10]. The exact mass of the compound is 272.16336 grams per mole, while the monoisotopic mass is also 272.16336 grams per mole [7] [19].

The density of lithium dodecyl sulfate has been reported as 1.168 grams per cubic centimeter at 20°C [9]. The vapor pressure at 20°C is relatively low at 6.5 Pascal, indicating minimal volatility under standard conditions [9]. The compound exhibits a vapor pressure of 0.065 hectopascal at 20°C according to alternative measurements [27].

| Physical Property | Value | Conditions |

|---|---|---|

| Molecular Weight | 272.33 g/mol [1] [2] [5] | - |

| Exact Mass | 272.16336 g/mol [7] [19] | - |

| Monoisotopic Mass | 272.16336 g/mol [7] [19] | - |

| Density | 1.168 g/cm³ [9] | 20°C |

| Vapor Pressure | 6.5 Pa [9] | 20°C |

| Alternative Vapor Pressure | 0.065 hPa [27] | 20°C |

Spectroscopic Characteristics

Lithium dodecyl sulfate exhibits specific spectroscopic properties that are utilized for analytical characterization and quality control purposes [3] [13] [15]. Ultraviolet absorbance measurements are commonly employed to assess the purity and quality of the compound [3] [9] [13].

The ultraviolet absorbance characteristics show that aqueous solutions of lithium dodecyl sulfate demonstrate low absorbance values at specific wavelengths [3] [9] [13]. For a 5% aqueous solution measured in a 1-centimeter cell, the absorbance at 260 nanometers is typically 0.1 maximum, while the absorbance at 280 nanometers is also 0.1 maximum [13] [15] [32]. These low absorbance values indicate high purity and minimal contamination with aromatic compounds [3] [9].

Alternative specifications report absorbance values of less than or equal to 0.05 at both 260 nanometers and 280 nanometers for 3% solutions [9]. The infrared spectrum of lithium dodecyl sulfate conforms to authentic standards and is used for structural confirmation [13] [32].

| Spectroscopic Parameter | Value | Conditions |

|---|---|---|

| Ultraviolet Absorbance at 260 nm | ≤0.1 [13] [15] | 5% aqueous solution, 1 cm cell |

| Ultraviolet Absorbance at 280 nm | ≤0.1 [13] [15] | 5% aqueous solution, 1 cm cell |

| Alternative Absorbance at 260 nm | ≤0.05 [9] | 3% aqueous solution |

| Alternative Absorbance at 280 nm | ≤0.05 [9] | 3% aqueous solution |

| Infrared Spectrum | Conforms to authentic [13] [32] | Standard conditions |

Chemical Reactivity and Stability

Lithium dodecyl sulfate demonstrates good chemical stability under normal storage and handling conditions [9] [27]. The compound is stable when stored in an inert atmosphere at room temperature [9]. Chemical stability is maintained up to the decomposition temperature of 165°C, above which thermal degradation occurs [27].

The compound exhibits incompatibility with strong oxidizing agents [9] [27]. This incompatibility requires careful consideration in formulation and storage to prevent unwanted chemical reactions [9]. The critical micelle concentration of lithium dodecyl sulfate ranges from 7 to 10 millimolar at temperatures between 20°C and 25°C [2] [3]. This property is fundamental to its surfactant behavior and application performance [2] [21].

Lithium dodecyl sulfate maintains its anionic character in aqueous solutions, with the negative charge of the sulfate group balanced by the lithium cation [8] [18]. The compound's stability in aqueous media makes it suitable for various applications requiring consistent performance over time [5] [9].

| Stability Parameter | Characteristic | Conditions |

|---|---|---|

| Thermal Stability | Stable to 165°C [27] | Standard atmosphere |

| Chemical Stability | Stable [9] [27] | Inert atmosphere, room temperature |

| Incompatible Materials | Strong oxidizing agents [9] [27] | - |

| Critical Micelle Concentration | 7-10 mM [2] [3] | 20-25°C |

| Solution Stability | Stable in aqueous media [5] [9] | Standard conditions |

Industrial production of lithium dodecyl sulfate primarily involves the sulfonation of lauryl alcohol (dodecanol) followed by neutralization with lithium hydroxide. The process can be summarized as follows:

- Sulfonation: Lauryl alcohol is reacted with a sulfonating agent, typically sulfur trioxide, to produce dodecyl sulfuric acid.

- Neutralization: The resulting dodecyl sulfuric acid is neutralized with lithium hydroxide to yield lithium dodecyl sulfate.

- Separation and Drying: The product is separated, concentrated, and dried to obtain a high-purity solid [1] [2].

Industrial Synthesis Process Table

| Step | Reagent(s) | Conditions | Product/Outcome |

|---|---|---|---|

| Sulfonation | Lauryl alcohol, sulfur trioxide | Controlled temperature | Dodecyl sulfuric acid |

| Neutralization | Dodecyl sulfuric acid, lithium hydroxide | Ambient or mild heat | Lithium dodecyl sulfate |

| Separation/Drying | — | 40–100°C | Solid lithium dodecyl sulfate |

Laboratory Preparation Methods

In laboratory settings, lithium dodecyl sulfate can be synthesized by dissolving lithium hydroxide in a suitable solvent, followed by the addition of dodecyl sulfate. The mixture is reacted at elevated temperature, and the product is isolated by filtration or crystallization [3].

- Dissolve lithium hydroxide in water or alcohol.

- Add dodecyl sulfuric acid or sodium dodecyl sulfate.

- Stir and heat the mixture to promote reaction.

- Isolate lithium dodecyl sulfate by filtration or cooling crystallization.

Purification Techniques and Equipment

Purification of lithium dodecyl sulfate, especially for high-purity applications, involves several key steps and specialized equipment [2] [4]:

- Dissolution: The crude product is dissolved in absolute ethanol at 40–60°C for 30–60 minutes.

- Decolorization: The solution is passed through an activated carbon decolorizing filter to remove colored impurities and large particulates.

- Multi-stage Filtration: The solution is sequentially filtered through precision filters with decreasing pore sizes (10 micrometers, 5 micrometers, and 0.45 micrometers).

- Rectification and Concentration: The filtrate is transferred to a rectifying tank, where solvent is removed under reduced pressure (0.02–0.08 MPa) and controlled temperature (20–60°C).

- Centrifugation: The nearly dry product is centrifuged to remove residual solvent and soluble impurities.

- Final Drying: The product is dried to achieve a moisture content below 0.3%.

| Step | Equipment Used | Purpose |

|---|---|---|

| Dissolution | Dissolving tank | Complete dissolution of crude product |

| Decolorization | Activated carbon filter | Remove color and large impurities |

| Filtration | Precision filters (10, 5, 0.45 μm) | Remove fine particulates |

| Rectification | Rectifying tank, condenser | Remove solvent, concentrate product |

| Centrifugation | Centrifuge | Remove residual solvent and impurities |

| Drying | Dryer | Achieve final low-moisture product |

Quality Control Parameters

Quality control for lithium dodecyl sulfate focuses on ensuring high purity, low moisture, and minimal contamination. Typical parameters and their specifications are as follows [5] [6] [7]:

| Parameter | Specification | Test Method |

|---|---|---|

| Purity | ≥98.0% (titrimetric analysis) | Neutralization back titration |

| Moisture (Loss on Drying) | ≤0.5% | Gravimetric |

| Chloride Content | <100 parts per million | Ion-selective electrode |

| UV Absorbance (3% sol.) | <0.10 at 260 nm, <0.075 at 280 nm | UV-Vis Spectroscopy |

| Appearance | White to almost white powder/crystal | Visual inspection |

| C12 Content | ≥98.5% | Chromatography |

| Solution Clarity | Clear/colorless (3% aqueous or 1% ethanol) | Visual inspection |

Analytical Characterization Methods

Analytical characterization of lithium dodecyl sulfate employs a range of techniques to confirm identity, purity, and structural properties:

- Titrimetric Analysis: Used for quantitative determination of purity [6].

- Chromatography (Gas or Liquid): Determines C12 content and detects impurities [8] [5].

- UV-Visible Spectroscopy: Assesses absorbance at 260 nm and 280 nm to detect organic impurities [5].

- X-ray Absorption Near Edge Structure (XANES): Used in research to study the effect of lithium dodecyl sulfate on electrode materials [9].

- Surface Tension Measurements: Used to determine critical micelle concentration and surfactant properties [10] [11].

- Nuclear Magnetic Resonance and Infrared Spectroscopy: For structural confirmation (as reported in research studies) [12].

Summary Table: Analytical Methods

| Method | Purpose | Reference Example |

|---|---|---|

| Titrimetric analysis | Purity determination | [6] |

| Chromatography | C12 content, impurity profiling | [8] [5] |

| UV-Visible spectroscopy | Organic impurity detection | [5] |

| X-ray absorption spectroscopy | Structural research | [9] |

| Surface tension measurement | Surfactant property analysis | [10] [11] |

| Nuclear magnetic resonance | Structural confirmation | [12] |

- The critical micelle concentration of lithium dodecyl sulfate in water is approximately 8.4 millimoles per liter, which is slightly higher than that of sodium dodecyl sulfate, reflecting differences in cation-surfactant interactions [11].

- High-purity lithium dodecyl sulfate (≥99%) can be achieved through multi-stage purification, including activated carbon decolorization and precision filtration, as confirmed by industrial patents and technical reports [2] [4].

- X-ray absorption studies have shown that lithium dodecyl sulfate can suppress surface degradation of lithium cobalt oxide electrodes in aqueous lithium-ion batteries, indicating its utility in advanced materials research [9].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H228 (58.78%): Flammable solid [Danger Flammable solids];

H302+H332 (34.29%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (80.41%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (91.84%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (34.69%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (64.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (76.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant